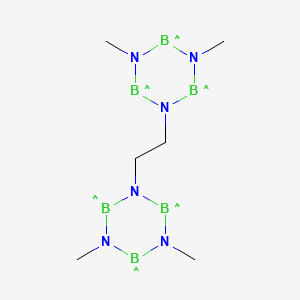
1,2-Di(3',5'-dimethylborazinyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di(3’,5’-dimethylborazinyl)ethane is a unique organoboron compound characterized by its borazinyl groups attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane typically involves the reaction of 3,5-dimethylborazine with ethylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2-Di(3’,5’-dimethylborazinyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the borazinyl groups to their corresponding boron-hydride forms.
Substitution: The borazinyl groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Di(3’,5’-dimethylborazinyl)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials with applications in electronics and aerospace.
Wirkmechanismus
The mechanism by which 1,2-Di(3’,5’-dimethylborazinyl)ethane exerts its effects involves the interaction of its borazinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial for its applications in catalysis and material science. The pathways involved include coordination with metal ions and participation in electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Di(3’,5’-dimethylborazinyl)ethane can be compared with other boron-containing compounds such as:
1,2-Dibromoethane: Unlike 1,2-Di(3’,5’-dimethylborazinyl)ethane, 1,2-Dibromoethane is primarily used as a fumigant and in organic synthesis.
1,2-Dimethylborazine: This compound serves as a precursor in the synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane and shares similar chemical properties. The uniqueness of 1,2-Di(3’,5’-dimethylborazinyl)ethane lies in its dual borazinyl groups, which impart distinct reactivity and stability compared to other boron-containing compounds.
Eigenschaften
CAS-Nummer |
54517-76-9 |
|---|---|
Molekularformel |
C6H16B6N6 |
Molekulargewicht |
237.1 g/mol |
InChI |
InChI=1S/C6H16B6N6/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h5-6H2,1-4H3 |
InChI-Schlüssel |
WCWPKAAHJPNATO-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1N([B]N([B]N1C)CCN2[B]N([B]N([B]2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


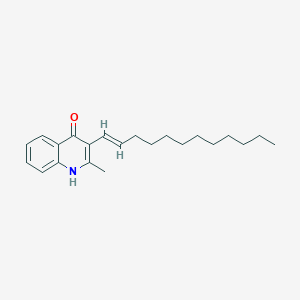
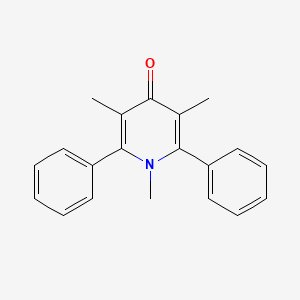
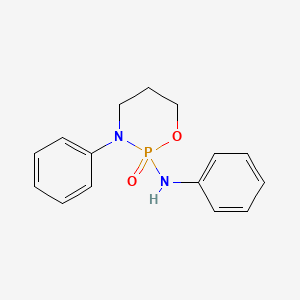

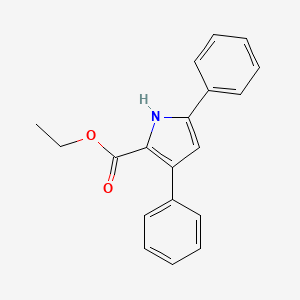
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)

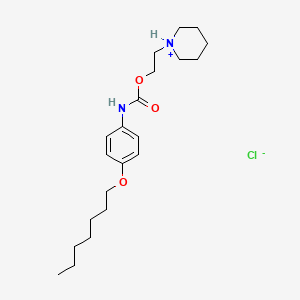

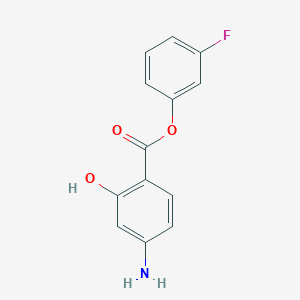
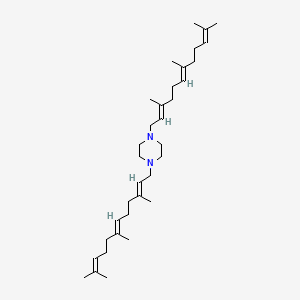
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
